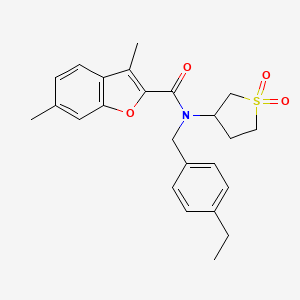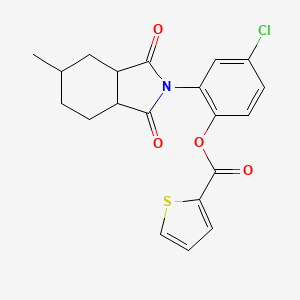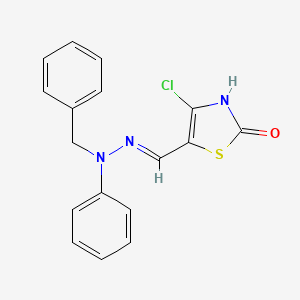![molecular formula C15H18N2O2S B11601684 (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11601684.png)
(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one: is an organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanylidene group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and reactivity make it a suitable candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its reactivity and stability make it an ideal candidate for applications in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and preventing the enzyme from catalyzing its substrate. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds:
- (Z)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxothiazolidin-4-one
- Ethyl acetoacetate
Comparison: Compared to similar compounds, (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups. The presence of the ethoxyphenyl group and the sulfanylidene moiety provides distinct reactivity and stability, making it a valuable compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H18N2O2S/c1-3-9-17-14(18)12(16-15(17)20)10-11-7-5-6-8-13(11)19-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,16,20)/b12-10- |
Clave InChI |
BVHCCHIXFBGEQA-BENRWUELSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC)/NC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11601625.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)

![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)

![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11601639.png)
![7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11601652.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601655.png)
![7-(2-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11601666.png)
